molecular formula C21H30Cl2F3N3 B13741588 Carbazole, 1,2,3,4-tetrahydro-9-(3-(4-methyl-1-piperazinyl)propyl)-5(or 7)-(trifluoromethyl)-,dihydrochloride CAS No. 29465-21-2

Carbazole, 1,2,3,4-tetrahydro-9-(3-(4-methyl-1-piperazinyl)propyl)-5(or 7)-(trifluoromethyl)-,dihydrochloride

Cat. No.: B13741588
CAS No.: 29465-21-2
M. Wt: 452.4 g/mol
InChI Key: FXARNZGSCHEKQZ-UHFFFAOYSA-N
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Description

Carbazole, 1,2,3,4-tetrahydro-9-(3-(4-methyl-1-piperazinyl)propyl)-5(or 7)-(trifluoromethyl)-,dihydrochloride is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carbazole, 1,2,3,4-tetrahydro-9-(3-(4-methyl-1-piperazinyl)propyl)-5(or 7)-(trifluoromethyl)-,dihydrochloride typically involves multiple steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through cyclization reactions involving appropriate starting materials such as aniline derivatives and cyclohexanone.

    Introduction of the Piperazine Moiety: The piperazine group can be introduced through nucleophilic substitution reactions, where the carbazole core reacts with 4-methylpiperazine.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or modify substituents on the carbazole core.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Carbazole, 1,2,3,4-tetrahydro-9-(3-(4-methyl-1-piperazinyl)propyl)-5(or 7)-(trifluoromethyl)-,dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may interact with enzymes, receptors, or other proteins to exert its therapeutic effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

    Carbazole: The parent compound, which lacks the additional functional groups present in the derivative.

    1,2,3,4-Tetrahydrocarbazole: A simpler derivative with fewer substituents.

    9-(3-(4-Methyl-1-piperazinyl)propyl)carbazole: A derivative lacking the trifluoromethyl group.

Uniqueness: The presence of the trifluoromethyl group and the piperazine moiety in Carbazole, 1,2,3,4-tetrahydro-9-(3-(4-methyl-1-piperazinyl)propyl)-5(or 7)-(trifluoromethyl)-,dihydrochloride imparts unique chemical and biological properties, making it distinct from other carbazole derivatives

Properties

CAS No.

29465-21-2

Molecular Formula

C21H30Cl2F3N3

Molecular Weight

452.4 g/mol

IUPAC Name

9-[3-(4-methylpiperazin-1-yl)propyl]-5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazole;dihydrochloride

InChI

InChI=1S/C21H28F3N3.2ClH/c1-25-12-14-26(15-13-25)10-5-11-27-18-8-3-2-6-16(18)20-17(21(22,23)24)7-4-9-19(20)27;;/h4,7,9H,2-3,5-6,8,10-15H2,1H3;2*1H

InChI Key

FXARNZGSCHEKQZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCN2C3=C(CCCC3)C4=C(C=CC=C42)C(F)(F)F.Cl.Cl

Origin of Product

United States

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